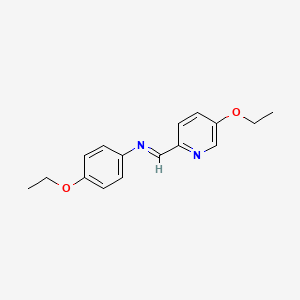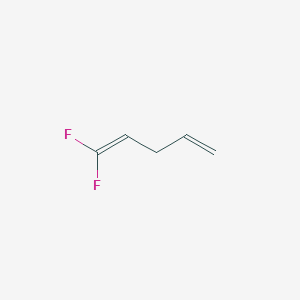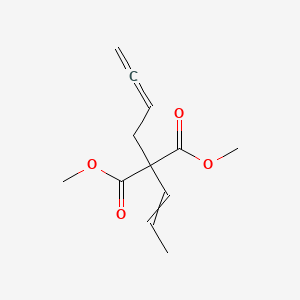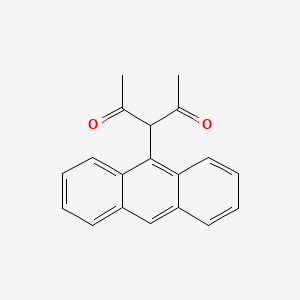
3-(Anthracen-9-YL)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Anthracen-9-YL)pentane-2,4-dione is an organic compound that features an anthracene moiety attached to a pentane-2,4-dione backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-YL)pentane-2,4-dione typically involves the reaction of anthracene with pentane-2,4-dione under specific conditions. One common method involves the use of a tris(pyrazolyl)borate europium(III) complex in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Anthracen-9-YL)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the anthracene moiety or the diketone structure.
Substitution: Substitution reactions can occur at the anthracene ring or the diketone moiety, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a range of functionalized anthracene compounds .
Aplicaciones Científicas De Investigación
3-(Anthracen-9-YL)pentane-2,4-dione has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 3-(Anthracen-9-YL)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand, forming complexes with metal ions such as europium(III). These complexes exhibit unique luminescence properties due to electronic transitions between f-orbitals .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: Similar structure but with a pyridine moiety instead of anthracene.
2-(Anthracen-9-yl)-1,3-dithiolane: Contains an anthracene moiety but with a different backbone structure.
Uniqueness
3-(Anthracen-9-YL)pentane-2,4-dione is unique due to its combination of the anthracene moiety with the diketone structure, which imparts distinct luminescent properties and makes it suitable for various applications in luminescent materials and coordination chemistry .
Propiedades
Número CAS |
111982-85-5 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
3-anthracen-9-ylpentane-2,4-dione |
InChI |
InChI=1S/C19H16O2/c1-12(20)18(13(2)21)19-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)19/h3-11,18H,1-2H3 |
Clave InChI |
ZCIWWMUBLYIGNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


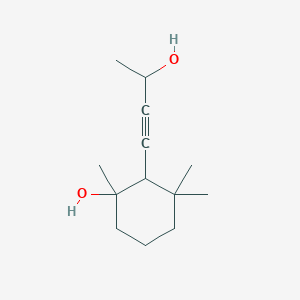
![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
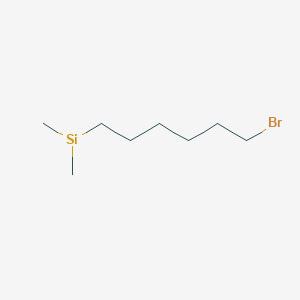
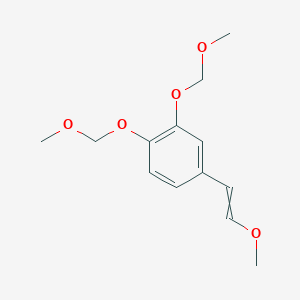
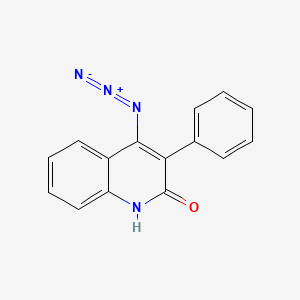
![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
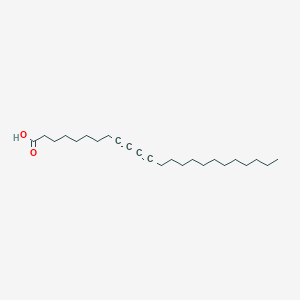
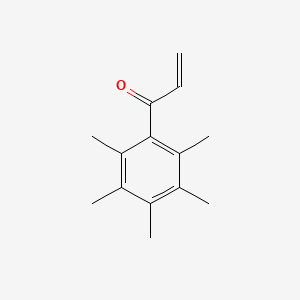
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
